molecular formula C13H10N4O3S B2771963 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852136-04-0

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2771963
CAS No.: 852136-04-0
M. Wt: 302.31
InChI Key: CRNPYTWCWAZPJP-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by its imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of a nitrophenyl group and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7-11(12(14)18)21-13-15-10(6-16(7)13)8-3-2-4-9(5-8)17(19)20/h2-6H,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNPYTWCWAZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are subjected to microwave irradiation in a suitable solvent, leading to the formation of the desired product under milder conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is believed to be mediated through its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group at the 6-position and the carboxamide moiety at the 2-position makes 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b]thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9N3O4S
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1131580-31-8

The compound exhibits a multifaceted mechanism of action primarily through:

  • Antimicrobial Activity : It has been shown to inhibit bacterial cell wall synthesis by targeting specific enzymes, which results in antimicrobial effects.
  • Anticancer Activity : The compound interferes with microtubule dynamics in cancer cells, disrupting cell division and inducing apoptosis. It may also bind to DNA or proteins involved in cell proliferation, inhibiting tumor growth.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria with promising results.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. The following table summarizes its activity against different cancer types:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-75.4
Lung CancerA5494.8
Colon CancerHCT1163.2
Pancreatic CancerPanc-12.5

These results indicate a potent cytotoxic effect, particularly against pancreatic cancer cells.

Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, the compound was tested for its antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. The study reported that the compound induced significant cell death at low concentrations (IC50 values ranging from 2.5 to 5 µM), suggesting its potential as a therapeutic agent in treating PDAC .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer activity of this compound. The study found that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) in cancer cells .

Q & A

Q. What are the foundational synthetic routes for 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. For example, imidazo-thiazole frameworks can be constructed via nucleophilic substitution or coupling reactions. A common method includes reacting aryl glyoxal derivatives with 2-aminobenzothiazole under catalyst-free conditions to form the core structure, followed by functionalization of the nitrophenyl and carboxamide groups . Solvents like dimethylformamide and catalysts such as triethylamine are often employed to optimize yields .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are critical. For instance, singlet peaks in 1H NMR (e.g., δ 2.28 ppm for methyl groups) confirm substituent positions, while MS data (e.g., [M+1] peaks) validate molecular weight . Additional techniques like X-ray crystallography or IR spectroscopy may resolve ambiguities in functional group assignments .

Q. What in vitro assays are used to evaluate biological activity?

Initial screening often includes cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For example, analogs with nitrophenyl groups exhibit anticancer activity via apoptosis induction, while methoxy-substituted derivatives may target microbial enzymes . Dose-response curves and IC50 values are calculated to quantify potency.

Advanced Research Questions

Q. How can computational methods optimize synthesis and reactivity predictions?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for imidazo-thiazole synthesis. This reduces trial-and-error approaches and accelerates catalyst-free reaction development .

Q. How do structural modifications influence pharmacokinetic properties?

Substituent effects are studied via SAR (Structure-Activity Relationship) analysis. For example:

  • Nitrophenyl group : Enhances electrophilicity, improving target binding but reducing solubility.
  • Methoxy groups : Increase lipophilicity, impacting blood-brain barrier penetration.
  • Carboxamide moiety : Modulates hydrogen bonding with biological targets. In vivo studies (e.g., rodent models) assess bioavailability, while logP values predict membrane permeability .

Q. How can contradictions in reported biological data be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. A systematic approach includes:

  • Replicating experiments under standardized conditions (e.g., NIH/3T3 vs. HeLa cells).
  • Comparative analysis of analogs (e.g., replacing nitrophenyl with fluorophenyl groups to isolate electronic effects) .
  • Purity validation via HPLC (>95%) to exclude confounding factors .

Q. What strategies improve regioselectivity in functionalization reactions?

Directed ortho-metalation (DoM) or protecting group strategies can control substitution patterns. For example, using tert-butoxycarbonyl (Boc) groups to block reactive sites during amide coupling ensures selective modification of the imidazo-thiazole core . Microwave-assisted synthesis may also enhance regioselectivity by reducing side reactions .

Methodological Guidelines

  • Synthetic Optimization : Use green chemistry principles (e.g., catalyst-free, aqueous solvents) to improve sustainability .
  • Data Validation : Cross-reference NMR/MS data with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays (e.g., Western blot for apoptosis markers) .

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